

A Comparative Spectroscopic Analysis of Fluorinated Aniline Isomers

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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-5-methylaniline

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This guide provides a detailed spectroscopic comparison of ortho-, meta-, and para-fluorinated aniline isomers. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification, characterization, and application in various fields, including pharmaceutical development and materials science. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), alongside detailed experimental protocols to support researchers in their analytical endeavors.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline, facilitating a direct comparison of their characteristic spectral features.

Table 1: ^1H , ^{13}C , and ^{19}F NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural details of molecules. The chemical shifts (δ) in ppm are influenced by the position of the fluorine substituent on the aniline ring.

Isomer	Nucleus	Chemical Shift (δ , ppm)
2-Fluoroaniline	^1H	Complex multiplet
^{13}C		151.7 (C-F), 115.0 (C-NH ₂), 124.5, 121.8, 118.9, 115.4
^{19}F		-135.4
3-Fluoroaniline	^1H	Complex multiplet
^{13}C		163.5 (C-F), 148.2 (C-NH ₂), 130.4, 110.2, 105.9, 102.8
^{19}F		-113.1
4-Fluoroaniline	^1H	Complex multiplet
^{13}C		157.1 (C-F), 142.5 (C-NH ₂), 115.9, 115.7
^{19}F		-124.7

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. The data presented is a representative compilation from various sources.

Table 2: Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the vibrational modes of functional groups within a molecule. The position of the fluorine atom influences the C-F and N-H stretching and bending frequencies.

Isomer	Key Vibrational Frequencies (cm ⁻¹)
2-Fluoroaniline	N-H Stretch: 3480, 3395 Aromatic C-H Stretch: 3050 C=C Stretch (aromatic): 1625, 1510 N-H Bend: 1610 C-N Stretch: 1280 C-F Stretch: 1245
3-Fluoroaniline	N-H Stretch: 3470, 3385 Aromatic C-H Stretch: 3045 C=C Stretch (aromatic): 1620, 1590 N-H Bend: 1605 C-N Stretch: 1310 C-F Stretch: 1215
4-Fluoroaniline	N-H Stretch: 3460, 3375 Aromatic C-H Stretch: 3040 C=C Stretch (aromatic): 1615, 1515 N-H Bend: 1600 C-N Stretch: 1320 C-F Stretch: 1225

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy reveals information about the electronic transitions within a molecule. The position of the fluorine atom affects the wavelength of maximum absorption (λ_{max}).[\[1\]](#)

Isomer	λ_{max} (nm)	Molar Absorptivity (ϵ , L·mol ⁻¹ ·cm ⁻¹)	Solvent
2-Fluoroaniline	235, 285	~8,000, ~2,000	Ethanol
3-Fluoroaniline	238, 288	~9,000, ~1,800	Ethanol
4-Fluoroaniline	240, 290	~10,000, ~1,500	Ethanol

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern. For fluoroaniline isomers, the molecular ion peak is expected at an m/z of 111.

Isomer	Molecular Ion (M^+) [m/z]	Key Fragment Ions [m/z]
2-Fluoroaniline	111	84, 63
3-Fluoroaniline	111	84, 63
4-Fluoroaniline	111	84, 63

Note: The fragmentation patterns of the isomers are very similar under standard electron ionization (EI) conditions, making differentiation by mass spectrometry alone challenging without high-resolution instrumentation or advanced techniques.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Dissolve 5-10 mg of the fluoroaniline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$) in a clean, dry NMR tube.[2][3]
 - Ensure the sample is fully dissolved. Filtering the solution through a small plug of glass wool in a Pasteur pipette can remove any particulate matter.[4]
- 1H NMR Acquisition:
 - Pulse Sequence: Standard single pulse.
 - Number of Scans: 16-64 (depending on sample concentration).
 - Relaxation Delay: 1-5 seconds.
- ^{13}C NMR Acquisition:

- Pulse Sequence: Proton-decoupled single pulse.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- ^{19}F NMR Acquisition:
 - Pulse Sequence: Proton-decoupled single pulse.
 - Reference: An external standard such as trifluorotoluene or an internal standard can be used.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (for liquid samples):
 - Place a drop of the neat liquid fluoroaniline isomer onto one face of a salt plate (e.g., NaCl or KBr).[5]
 - Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.[5]
 - Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small drop of the sample directly onto the ATR crystal.[6]
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: A background spectrum of the empty salt plates or clean ATR crystal should be recorded and subtracted from the sample spectrum.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Instrumentation: A dual-beam UV-Vis spectrophotometer.[7]
- Sample Preparation:
 - Prepare a stock solution of the fluoroaniline isomer in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.
 - From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically below 1.0).[6]
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a blank.[7]
 - Record a baseline spectrum with the blank in both the sample and reference beams.[8]
 - Replace the blank in the sample beam with the cuvette containing the fluoroaniline isomer solution.
 - Scan the spectrum over a range of approximately 200-400 nm to determine the wavelength of maximum absorbance (λ_{max}).[9]

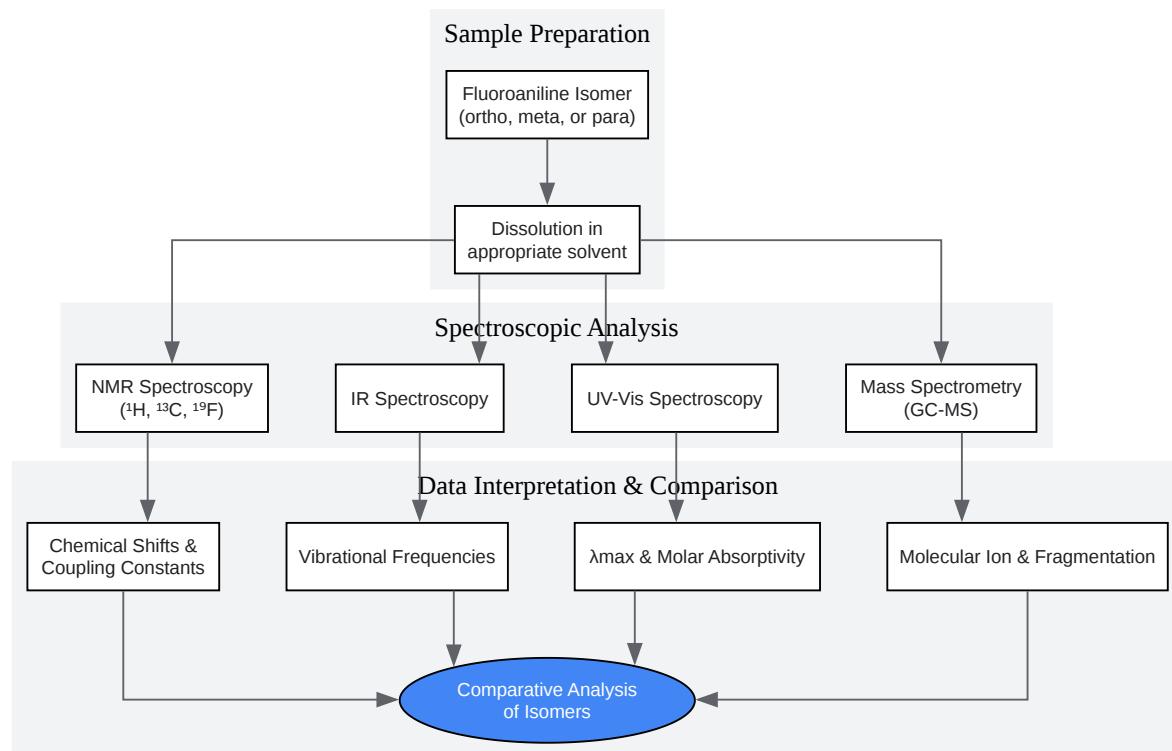
Mass Spectrometry (MS)

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.[10][11]
- Sample Preparation:
 - Dissolve a small amount of the fluoroaniline isomer in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[11]
- GC-MS Conditions:
 - Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is suitable for the separation of halogenated anilines.[11]
 - Injector Temperature: 250 °C.[11]

- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.[[11](#)]
 - Ramp: Increase to 250 °C at a rate of 10 °C/minute.[[11](#)]
 - Final hold: 250 °C for 5 minutes.[[11](#)]
- Carrier Gas: Helium at a constant flow rate of 1 mL/minute.[[11](#)]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI).[[11](#)]
 - Ionization Energy: 70 eV.[[11](#)]
 - Source Temperature: 230 °C.[[11](#)]
 - Scan Range: m/z 40-200.[[11](#)]

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic comparison of fluorinated aniline isomers.



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Caption: Workflow for the spectroscopic comparison of fluorinated aniline isomers.

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